molecular formula C21H28O3 B12057948 beta-Estradiol 17-propionate

beta-Estradiol 17-propionate

Cat. No.: B12057948
M. Wt: 328.4 g/mol
InChI Key: PQCRZWCSVWBYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Beta-Estradiol 17-propionate: ) is a semisynthetic, steroidal estrogen compound.

  • It belongs to the class of natural estrogens and plays a crucial role in various physiological processes.
  • Estrogens are essential for the development and maintenance of female reproductive tissues, bone health, and cardiovascular function.
  • Preparation Methods

      Synthetic Routes: Beta-Estradiol 17-propionate can be synthesized through chemical modifications of natural estradiol.

      Reaction Conditions: The propionate group is introduced at the 17th position using appropriate reagents and conditions.

      Industrial Production: While industrial-scale production methods may vary, chemical synthesis remains the primary approach.

  • Chemical Reactions Analysis

      Reactions: Beta-Estradiol 17-propionate undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The primary product is this compound itself.

  • Scientific Research Applications

      Medicine: Used in hormone therapy for menopausal symptoms and low estrogen levels in women.

      Gynecology: Treatment of gynecological disorders.

      Research: Investigated for its potential in cancer prevention and other health-related studies.

  • Mechanism of Action

      Molecular Targets: Beta-Estradiol 17-propionate binds to estrogen receptors (ERs) in target tissues.

      Pathways: ER activation leads to gene expression changes, affecting cell growth, differentiation, and metabolism.

  • Comparison with Similar Compounds

      Uniqueness: Beta-Estradiol 17-propionate stands out due to its specific propionate modification.

      Similar Compounds: Other estrogens include estrone, estriol, and ethinylestradiol.

    Properties

    IUPAC Name

    (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) propanoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PQCRZWCSVWBYSC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H28O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00859838
    Record name 3-Hydroxyestra-1,3,5(10)-trien-17-yl propanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00859838
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    328.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.